
2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its dioxepin ring and the presence of a dimethyl-heptadienyl side chain, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin typically involves the reaction of citral with ethylene glycol under acidic conditions to form the intermediate 2-(2,6-dimethyl-1,5-heptadienyl)-1,3-dioxolane. This intermediate is then subjected to further reactions to form the desired dioxepin compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
化学反応の分析
Types of Reactions
2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure.
Substitution: Substitution reactions can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential use in pest control and as a growth regulator in insects.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in various biological systems.
Industry: The compound is utilized in the production of fragrances, taste enhancers, and as an insecticide.
作用機序
The mechanism of action of 2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin involves its interaction with specific molecular targets and pathways. For instance, it may act as an ecdysteroid agonist, affecting the growth and development of insects by interfering with hormone signaling pathways . The compound’s structure allows it to bind to receptors and modulate biological processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
1-Benzyl-5-(E)-2,6-dimethyl-1,5-heptadienyl imidazole (KK-42): This compound shares a similar side chain but has an imidazole ring instead of a dioxepin ring.
2-(2,6-Dimethyl-1,5-heptadienyl)-1,3-dioxolane: This compound has a dioxolane ring instead of a dioxepin ring.
Uniqueness
2-(2,6-Dimethyl-1,5-heptadienyl)-4,7-dihydro-1,3-dioxepin is unique due to its dioxepin ring, which imparts distinct chemical properties and reactivity compared to similar compounds. Its specific structure allows for unique interactions with biological targets, making it valuable for various applications in research and industry.
特性
CAS番号 |
94231-45-5 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC名 |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C14H22O2/c1-12(2)7-6-8-13(3)11-14-15-9-4-5-10-16-14/h4-5,7,11,14H,6,8-10H2,1-3H3/b13-11+ |
InChIキー |
BNAWNFPQBMZJHA-ACCUITESSA-N |
異性体SMILES |
CC(=CCC/C(=C/C1OCC=CCO1)/C)C |
正規SMILES |
CC(=CCCC(=CC1OCC=CCO1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


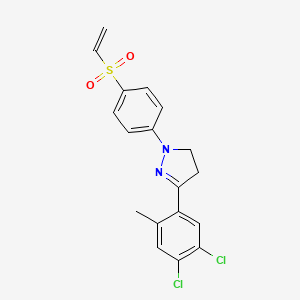
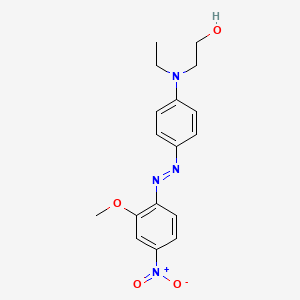
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)

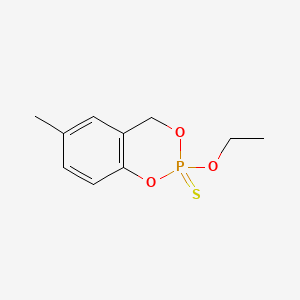
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)
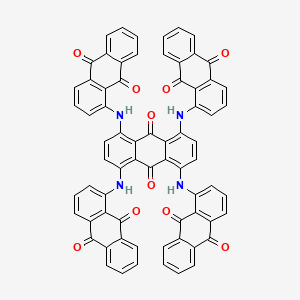
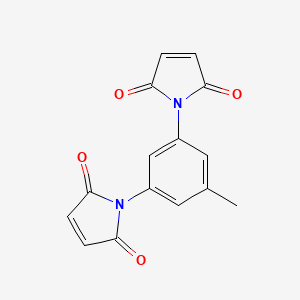
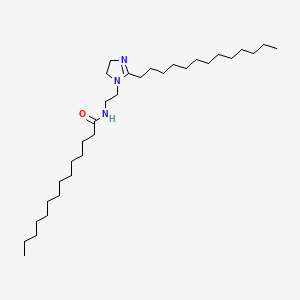
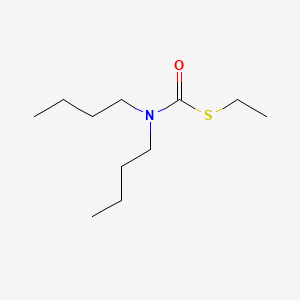
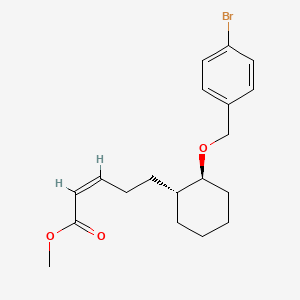

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)

